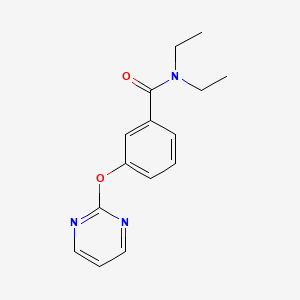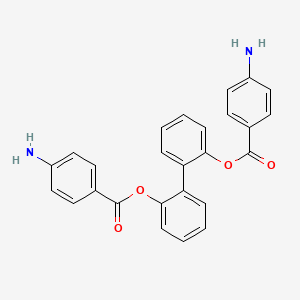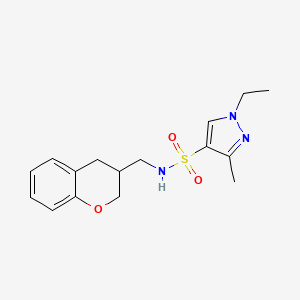![molecular formula C16H27N3O3 B5514484 [1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5514484.png)
[1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. For compounds with pyrazole and piperidine structures, a common approach includes ring closure reactions and the use of specific reagents to introduce functional groups (Halim & Ibrahim, 2022). Another method involves the reaction of ethyl β-methoxycrotonate with carbonyl compounds to produce pyrazolin-5-ones, showcasing the versatility in achieving complex ring systems (Shandala, Ayoub, & Mohammad, 1984).
Molecular Structure Analysis
Molecular structure analysis often utilizes spectroscopic techniques and theoretical calculations, such as DFT (Density Functional Theory), to predict and confirm the geometry, electronic structure, and reactivity of a compound. For instance, NBO (Natural Bond Orbital) analysis can reveal hyperconjugative interactions, crucial for understanding the stability and reactivity of molecules (Halim & Ibrahim, 2022).
Chemical Reactions and Properties
The reactivity of compounds containing pyrazole and piperidine units can be influenced by their functional groups. Studies on similar molecules have shown that local reactivity descriptors support high reactivity for nucleophilic attack at specific carbon atoms, indicating potential sites for further chemical transformations (Halim & Ibrahim, 2022).
Scientific Research Applications
Novel Synthesis Techniques
- Title: InCl3-promoted a novel Prins cyclization for the synthesis of hexahydro-1H-furo[3,4-c]pyran derivatives
- Summary: This research discusses the synthesis of cis-fused hexahydro-1H-furo[3,4-c]pyran derivatives using a novel Prins cyclization method. It highlights a new approach to synthesizing complex organic compounds, potentially including variations of the queried compound.
- Reference: (Reddy et al., 2012)
Spectral Analysis and Quantum Studies
- Title: Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP)
- Summary: This paper explores the spectral and quantum properties of a novel pyrazole derivative, offering insights into the electronic and structural characteristics of similar compounds.
- Reference: (Halim & Ibrahim, 2022)
Molecular Interaction Studies
- Title: Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1- (2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor.
- Summary: This research provides an in-depth analysis of the molecular interactions between a pyrazole derivative and CB1 cannabinoid receptors, contributing to the understanding of how similar compounds might interact with biological targets.
- Reference: (Shim et al., 2002)
Catalysis and Green Chemistry
- Title: Carbon dioxide-to-methanol single-pot conversion using a C-scorpionate iron(II) catalyst
- Summary: This study demonstrates the use of an iron(II) scorpionate catalyst for converting carbon dioxide to methanol, a process potentially relevant for compounds with similar structures.
- Reference: (Ribeiro, Martins, & Pombeiro, 2017)
Mechanism of Action
The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of certain compounds .
Future Directions
properties
IUPAC Name |
(5-ethyl-4-methyl-1H-pyrazol-3-yl)-[3-(hydroxymethyl)-3-(2-methoxyethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O3/c1-4-13-12(2)14(18-17-13)15(21)19-8-5-6-16(10-19,11-20)7-9-22-3/h20H,4-11H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKRVESBHLDLEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)C(=O)N2CCCC(C2)(CCOC)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-chlorophenyl)thio]-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5514413.png)
![3-(4-chlorophenyl)-N'-[4-(dimethylamino)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5514415.png)

![3-[(3R*,4S*)-1-{[2-(dimethylamino)pyrimidin-5-yl]methyl}-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5514423.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B5514440.png)

![6-(3-methoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5514451.png)

![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B5514472.png)
![4-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5514492.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}benzamide hydrochloride](/img/structure/B5514497.png)

![3-ethyl-5-{(2S)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5514507.png)
